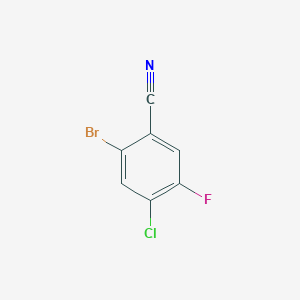

2-Bromo-4-chloro-5-fluorobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-4-chloro-5-fluorobenzonitrile is a halogenated benzonitrile derivative. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a nitrile group. The unique arrangement of these substituents imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-chloro-5-fluorobenzonitrile can be synthesized through the bromination of 3-fluorobenzonitrile using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a brominating agent . The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-5-fluorobenzonitrile undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The fluorine atom on the benzene ring is susceptible to nucleophilic attack, leading to substitution reactions.

Palladium-Catalyzed Coupling Reactions: The bromine atom can participate in palladium-catalyzed coupling reactions, such as Suzuki coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like amines or thiols, and the reaction is typically carried out in polar solvents under elevated temperatures.

Palladium-Catalyzed Coupling: Reagents include palladium catalysts, boronic acids, and bases.

Major Products Formed

Nucleophilic Aromatic Substitution: Substituted benzonitriles with various functional groups.

Palladium-Catalyzed Coupling:

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

- 2-Bromo-4-chloro-5-fluorobenzonitrile serves as a crucial molecular scaffold in the synthesis of active pharmaceutical ingredients (APIs). Its bromine and chlorine atoms facilitate various coupling reactions, including palladium-catalyzed processes and nucleophilic aromatic substitutions. These reactions are pivotal in creating more complex structures necessary for drug development .

Reactivity in Synthetic Chemistry

- The compound's reactivity stems from its functional groups:

Biological Applications

Development of Bioactive Compounds

- In biological research, this compound is utilized to create bioactive compounds that can interact with specific biological pathways. Its derivatives have shown potential in modulating enzyme activities and receptor interactions, making them valuable in studying various biological mechanisms .

Therapeutic Potential

- The compound is investigated for its role in developing therapeutic agents with potential anti-inflammatory and antitumor properties. For instance, derivatives of this compound have been explored as inhibitors of hypoxia-inducible factors, which play a role in cancer progression .

Industrial Applications

Materials Science

- In the field of materials science, this compound is employed in the production of organic light-emitting diodes (OLEDs). Its unique electronic properties contribute to the efficiency and performance of OLED devices, making it a crucial component in the development of advanced materials .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-5-fluorobenzonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The presence of halogen atoms can enhance the compound’s binding affinity to its targets, leading to increased efficacy .

Comparison with Similar Compounds

Similar Compounds

2-Bromo-5-fluorobenzonitrile: Similar in structure but lacks the chlorine atom, leading to different reactivity and applications.

5-Bromo-2-fluorobenzonitrile: Another halogenated benzonitrile with different substitution patterns, affecting its chemical behavior and uses.

4-Bromo-2-fluorobenzonitrile: Used in the synthesis of heterocyclic compounds and liquid crystals.

Uniqueness

2-Bromo-4-chloro-5-fluorobenzonitrile’s unique combination of bromine, chlorine, and fluorine atoms provides distinct reactivity and selectivity in chemical reactions. This makes it a versatile intermediate for synthesizing a wide range of compounds with diverse applications in various fields.

Biological Activity

2-Bromo-4-chloro-5-fluorobenzonitrile (BCFBN) is a halogenated aromatic compound with significant implications in medicinal chemistry and organic synthesis. Its unique structural features, including multiple halogen substituents, enhance its reactivity and biological activity, making it a valuable precursor in the development of pharmaceuticals and other biologically active compounds. This article delves into the biological activity of BCFBN, exploring its mechanisms of action, applications in drug discovery, and relevant case studies.

Structure and Composition

- Chemical Formula : C₇H₃BrClF

- Molecular Weight : 220.45 g/mol

- CAS Number : 1349716-15-9

The presence of bromine, chlorine, and fluorine atoms allows for diverse chemical reactivity, which is critical for its role as an intermediate in various synthetic pathways.

Reactivity Profile

The halogen substituents in BCFBN facilitate:

- Nucleophilic Aromatic Substitution : The fluorine atom enhances nucleophilicity, making BCFBN suitable for reactions with nucleophiles.

- Palladium-Catalyzed Coupling Reactions : The bromine atom allows for coupling reactions essential in synthesizing complex organic molecules.

BCFBN's biological activity is primarily attributed to its ability to interact with various biological targets. Research indicates that halogenated benzonitriles can exhibit:

- Antitumor Activity : Compounds derived from BCFBN have shown promise in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : Studies suggest that BCFBN and its derivatives can modulate inflammatory pathways.

Case Studies

-

Antitumor Activity

- A study evaluated the cytotoxic effects of BCFBN derivatives on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). Results indicated that certain derivatives exhibited IC50 values ranging from 0.05 to 0.15 µM, demonstrating significant antiproliferative effects compared to standard chemotherapeutics like doxorubicin .

- Anti-inflammatory Properties

Table of Biological Activity Data

| Compound | Target Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 0.10 | Induction of apoptosis |

| This compound | MCF-7 | 0.12 | Cell cycle arrest |

| Derivative A | HL-60 | 0.08 | Inhibition of tubulin polymerization |

| Derivative B | U937 | 0.14 | Modulation of inflammatory cytokines |

Applications in Drug Discovery

The unique properties of BCFBN make it an attractive candidate for drug development:

- SGLT2 Inhibitors : BCFBN derivatives are being explored as key intermediates in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are currently under investigation for diabetes therapy .

- OLED Applications : Beyond pharmaceuticals, BCFBN is utilized in the synthesis of thermally activated delayed fluorescence (TADF) dyes for organic light-emitting diodes (OLEDs), showcasing its versatility across different fields .

Properties

IUPAC Name |

2-bromo-4-chloro-5-fluorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClFN/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRQMWDKDRNKPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Br)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.